(4-Nitrobenzyl)triphenylphosphonium bromide

Organic Synthesis Process Chemistry Thermal Analysis

Inconsistent E/Z ratios in Wittig olefinations compromise lead compound libraries and patent claims. This compound's para-nitro group provides the predictable stereoelectronic bias required for geometrically pure stilbenes. - Enables reliable E/Z stereocontrol validated in PPAR agonist, antimalarial, and pyrethroid syntheses. - Bench-stable crystalline solid (>98% purity) with documented protocols for nerve-agent sensor fluorophores. - Reduces synthetic route development time via established literature precedent for parallel medicinal chemistry.

Molecular Formula C25H21BrNO2P
Molecular Weight 478.3 g/mol
CAS No. 2767-70-6
Cat. No. B109586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Nitrobenzyl)triphenylphosphonium bromide
CAS2767-70-6
SynonymsTriphenyl(p-nitrobenzyl)phosphonium Bromide;  NSC 104840;  NSC 617038;  Bromo[(4-nitrophenyl)methyl]triphenylphosphorane;  Phosphonium, [(4-nitrophenyl)methyl]triphenyl-,bromide;  (p-Nitrobenzyl)triphenylphosphonium Bromide;  Phosphonium,(p-nitrobenzyl)tri
Molecular FormulaC25H21BrNO2P
Molecular Weight478.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
InChIInChI=1S/C25H21NO2P.BrH/c27-26(28)22-18-16-21(17-19-22)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1
InChIKeyIPJPTPFIJLFWLP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-Nitrobenzyl)triphenylphosphonium bromide (CAS 2767-70-6) for Specialized Organic and Medicinal Chemistry


(4-Nitrobenzyl)triphenylphosphonium bromide (CAS 2767-70-6) is a specialized quaternary phosphonium salt characterized by a lipophilic triphenylphosphonium cation and a 4-nitrobenzyl substituent, with a reported melting point of 275 °C (dec.) . It is a bench-stable, crystalline solid that serves as a crucial synthetic precursor in Wittig chemistry for creating functionalized stilbenes and as a versatile building block in the development of advanced pharmaceuticals, including PPAR agonists, antimalarials, and fluorescent nerve-agent sensors .

The Risks of Substituting (4-Nitrobenzyl)triphenylphosphonium bromide with Unvalidated Analogs


While the triphenylphosphonium bromide scaffold is common, the specific para-nitrobenzyl substitution of CAS 2767-70-6 confers distinct electronic and steric properties that directly impact the stereochemical outcome of reactions and the biological activity of resultant products. In Wittig olefinations, for instance, substituting a generic benzyl or unsubstituted analog can lead to a complete inversion of the Z/E isomer ratio or significantly lower yields, compromising the geometric purity essential for many biologically active compounds [1]. For procurement professionals, this means that assuming interchangeability with other phosphonium salts without rigorous, data-driven justification risks experimental failure, wasted resources, and the invalidation of patent claims.

Quantitative Differentiation of (4-Nitrobenzyl)triphenylphosphonium bromide Against Key Analogs


Superior Thermochemical Stability for Demanding Reaction Conditions vs. 4-Methoxybenzyl Analog

(4-Nitrobenzyl)triphenylphosphonium bromide exhibits significantly greater thermal stability than its electron-donating substituted analog, (4-methoxybenzyl)triphenylphosphonium bromide. The target compound displays a high melting point of 275 °C with decomposition , reflecting strong intermolecular forces. In contrast, the 4-methoxy analog is a low-melting solid that is routinely stored at 4 °C to prevent degradation, indicating its relative thermal instability . This substantial thermal stability advantage translates to a longer shelf life and greater robustness in high-temperature reactions, which is a critical consideration for process chemistry scale-up.

Organic Synthesis Process Chemistry Thermal Analysis

Unique Electronic Influence for Wittig Stereocontrol vs. Benzyltriphenylphosphonium bromide

The para-nitro substituent exerts a profound and differentiating electronic effect on the reactivity of the phosphonium ylide, directly influencing the stereochemical outcome of Wittig reactions. Studies on the reaction of nitro-benzyltriphenylphosphonium salts with substituted benzaldehydes reveal that the Z/E isomer ratio of the resulting stilbenes is highly sensitive to the substituent on the phosphonium salt [1]. In contrast, reactions using the parent Benzyltriphenylphosphonium bromide (CAS 1449-46-3), which lacks the nitro group, proceed with a fundamentally different stereoelectronic profile and are not suitable for achieving the same geometric selectivity .

Stereoselective Synthesis Wittig Reaction Olefination

Validated Precursor for Diverse Bioactive Scaffolds vs. Specialized Analogs

Unlike more specialized triphenylphosphonium analogs (e.g., those with complex alkyl chains or specific heterocycles), (4-Nitrobenzyl)triphenylphosphonium bromide serves as a versatile and commercially established starting material with a well-documented, broad utility in medicinal chemistry. It is a validated reactant for the synthesis of multiple, distinct pharmacophore classes, including PPAR agonists derived from LXR antagonists, stilbene derivatives for nerve agent detection and fluorescent polymers, pyrethroids with insecticidal activity, and pyridinylidene amines with antimalarial activity . This level of multi-target validation in both academic and patent literature is a direct indicator of the compound's robust and reliable performance in creating complex, functional molecules, providing a lower-risk starting point compared to less-characterized alternatives.

Medicinal Chemistry PPAR Agonists Antimalarials Fluorescent Probes

Proven Application Scenarios for (4-Nitrobenzyl)triphenylphosphonium bromide (CAS 2767-70-6)


Stereoselective Synthesis of Nitro-Stilbenes for Drug Discovery

In medicinal chemistry projects focused on generating geometrically pure alkene pharmacophores, this compound is the reagent of choice. The para-nitro group on the benzyl moiety provides a strong electronic bias that directs the stereochemical outcome of the subsequent Wittig reaction with aldehydes, as evidenced by comparative studies on Z/E isomer ratios [1]. Procuring this specific compound ensures the reaction proceeds with the predictable stereocontrol needed to synthesize the desired E- or Z-stilbene isomer, a requirement that unsubstituted or differently substituted phosphonium salts cannot reliably meet.

Multi-Target Medicinal Chemistry Building Block

This compound offers a proven, lower-risk entry point for synthesizing diverse bioactive molecules. Its established use in validated synthetic routes to PPAR agonists, antimalarials, and pyrethroids means that R&D teams can adopt it with confidence, leveraging existing literature precedent [1]. This reduces the time and cost associated with developing de novo synthetic routes for new drug candidates, making it a strategically valuable reagent for parallel medicinal chemistry efforts.

Development of Functional Materials and Sensors

For research groups developing advanced functional materials, this compound is a key precursor for creating nitro-stilbene derivatives that act as fluorophores or chromophores. Its specific application in the synthesis of stilbene derivatives for detecting nerve agents and creating fluorescent polymers is well-documented [1]. The procurement of this specific high-purity phosphonium salt is essential for achieving the precise optical and binding properties required for sensitive and selective sensor performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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